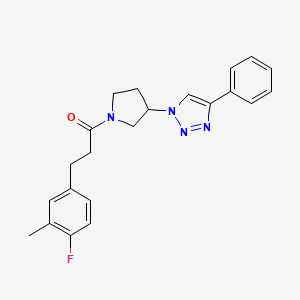

![molecular formula C19H25N5O3S B2715518 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-64-7](/img/structure/B2715518.png)

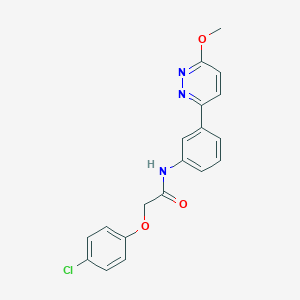

5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a piperazine ring, which is a common feature in many pharmaceutical drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . It also contains a thiazolo[3,2-b][1,2,4]triazol ring and a methoxyphenyl group.

Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. Piperazine rings can participate in various reactions, and the methoxyphenyl group could potentially undergo reactions at the aromatic ring or at the ether linkage .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

The compound under discussion falls within a broader category of 1,2,4-triazole derivatives known for their synthesis and diverse applications, particularly in antimicrobial activities. Studies have synthesized various 1,2,4-triazole derivatives, exploring their potential against a range of microorganisms. For example, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, demonstrating good to moderate antimicrobial activities against test microorganisms, highlighting the compound's relevance in developing new antimicrobial agents (Bektaş et al., 2007).

Antimicrobial and Anti-inflammatory Properties

Further research into 1,2,4-triazole derivatives has also shown promising antimicrobial and anti-inflammatory properties. For instance, Al-Abdullah et al. (2014) explored the synthesis of N-Mannich bases of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione, revealing significant antibacterial activity and dose-dependent anti-inflammatory effects in animal models. This research underscores the therapeutic potential of triazole derivatives in treating infections and inflammation (Al-Abdullah et al., 2014).

Potential Chemotherapeutic Applications

The structural and spectroscopic characterization of triazoline-3-thione compounds, a category to which the discussed compound belongs, has been investigated for potential chemotherapeutic applications. El-Emam et al. (2012) conducted quantum chemical calculations to study the energy, geometrical structure, and vibrational wavenumbers of a novel functionalized triazoline-3-thione compound. This research highlights the compound's potential as a chemotherapeutic agent, emphasizing its significance in cancer research (El-Emam et al., 2012).

Synthesis and Characterization for Diabetes Treatment

Triazole derivatives have also been explored for their potential in treating diabetes. Ling Yu-tao (2009) synthesized a fused triazole derivative aimed at inhibiting the dipeptidyl peptidase-IV enzyme, indicating its use in managing type 2 diabetes. This study showcases the compound's application in synthesizing drugs for diabetes treatment (Ling Yu-tao, 2009).

Mecanismo De Acción

Target of Action

It is known that piperazine derivatives, which are part of the compound’s structure, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse biological activity.

Biochemical Pathways

Given the broad range of biological activities associated with piperazine derivatives , it is likely that the compound affects multiple pathways.

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol include pH, temperature, and the presence of other molecules that could interact with the compound . The compound’s stability could also be affected by light, oxygen, and moisture.

Propiedades

IUPAC Name |

5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3S/c1-13-20-19-24(21-13)18(26)17(28-19)16(14-4-3-5-15(12-14)27-2)23-8-6-22(7-9-23)10-11-25/h3-5,12,16,25-26H,6-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUSEUJBQKVIKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)CCO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

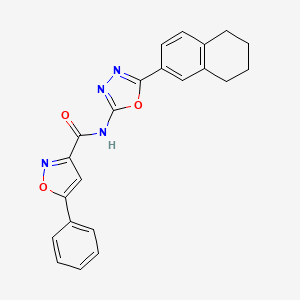

![1-({[6-(2-Thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2715442.png)

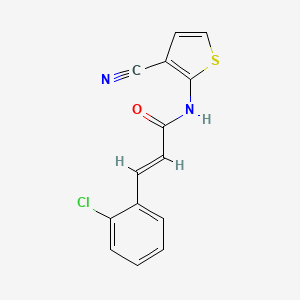

![2-[2-[4-(tert-butylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2715444.png)

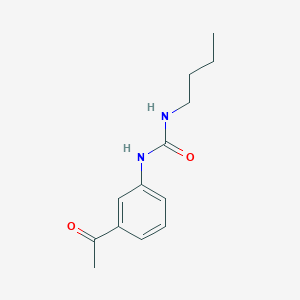

![3-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2715446.png)

![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2715447.png)

![(S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/no-structure.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2715457.png)

![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2715458.png)